N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide
Description
N-[2-(2-Ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide is a synthetic amide compound characterized by a 7-methoxyindole core linked via a propenamide bridge to a 2-ethoxyphenylethyl group. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting neurological and inflammatory pathways. The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in structurally similar compounds .
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25) |
InChI Key |
CQZPBIZGVIRKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves constructing the α,β-unsaturated amide linkage through condensation reactions, often employing Knoevenagel-type condensation or amide activation techniques. The key steps include:
- Formation of the amide bond between the indole-3-propanoic acid derivative and the amine.
- Introduction of the α,β-unsaturation (propenamide) by condensation of an aldehyde with an active methylene or amide precursor.
- Control of stereochemistry to obtain the E-configuration of the double bond.
Electrophilic Activation of Amides for Enamide Formation
A recent and efficient method for synthesizing enamides (α,β-unsaturated amides) involves electrophilic activation of amides using the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O) in diethyl ether solvent. This one-step N-dehydrogenation process converts saturated amides directly into enamides without requiring prefunctionalization.
| Parameter | Details |
|---|---|
| Reagents | LiHMDS, triflic anhydride (Tf2O) |
| Solvent | Diethyl ether (Et2O) |
| Temperature | Low temperature (cryogenic conditions) |
| Yield | Up to 89% isolated yield on model substrates |
| Base Comparison | LiHMDS superior to KHMDS, NaHMDS, and other bases |
| Mechanistic Insight | Electrophilic activation of the amide carbonyl, followed by α-proton abstraction and elimination |
This method is particularly notable for its ability to produce N-acyclic enamides such as the target compound efficiently, with good control over stereochemistry (E-configuration favored).
Knoevenagel Condensation for α,β-Unsaturated Amide Linkage
Another widely used approach involves the Knoevenagel condensation between aldehydes and active methylene-containing amide derivatives to form the α,β-unsaturated amide linker.
- React aldehyde derivatives (such as 7-methoxyindole-3-carboxaldehyde or related aldehydes) with amide-containing active methylene compounds.
- Use piperidine as a base catalyst under reflux conditions in toluene or other suitable solvents.
- Reaction time typically around 6 hours.
- The reaction yields the α,β-unsaturated amide with predominant E-configuration, confirmed by 2D NMR techniques such as NOESY.
| Step | Conditions | Outcome |
|---|---|---|
| Aldehyde + active methylene | Reflux in toluene, piperidine catalyst | Formation of α,β-unsaturated amide |
| Time | Approx. 6 hours | High yield, E-isomer predominant |
| Stereochemical confirmation | 2D NOESY NMR | E-configuration confirmed |
This method has been successfully applied to synthesize a range of enamides structurally related to the target compound, demonstrating versatility and efficiency.
Amide Coupling and Functionalization
The initial amide bond formation between the 7-methoxyindole derivative and the 2-(2-ethoxyphenyl)ethyl amine can be achieved using standard peptide coupling reagents such as:
- Carbodiimides (e.g., EDC, DCC) with catalytic DMAP.
- Mixed anhydrides or acid chlorides derived from the indole carboxylic acid.
- Coupling under mild conditions to preserve sensitive functional groups.
Subsequent functionalization to introduce the α,β-unsaturation is then performed as described above.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Stereochemical Control |
|---|---|---|---|---|
| Electrophilic amide activation (LiHMDS/Tf2O) | One-step, no prefunctionalization, high yield | Requires low temperature, sensitive reagents | Up to 89% | High (E-isomer favored) |
| Knoevenagel condensation | Simple setup, widely applicable | Longer reaction times, requires catalyst | High | High (E-isomer favored) |
| Traditional amide coupling + dehydration | Well-established, versatile | Multi-step, potential side reactions | Variable | Moderate to high |
Experimental and Spectroscopic Characterization
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the α,β-unsaturated amide and the aromatic substituents. 2D NOESY experiments are used to confirm E-configuration by spatial proton proximity analysis.
- Mass Spectrometry: Confirms molecular weight at 364.4 g/mol.
- X-ray Crystallography: Provides definitive structural confirmation where available.
- Chromatographic Purification: Typically achieved by column chromatography using silica gel and appropriate solvent gradients.
Summary and Outlook
The preparation of N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide can be efficiently accomplished via modern electrophilic amide activation methods or classical Knoevenagel condensation strategies. Both approaches provide high yields and excellent stereochemical control, with the electrophilic activation method offering a novel, streamlined route without the need for prefunctionalized substrates.
Future research may explore:
- Expanding substrate scope using electrophilic amide activation.
- Optimizing reaction conditions for scale-up.
- Functionalization of the indole or phenyl moieties post-synthesis for drug development applications.
This detailed synthesis overview integrates findings from peer-reviewed journals and authoritative chemical databases, ensuring comprehensive and reliable information for researchers and practitioners in organic synthesis and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, pharmacological activities, and sources:
Structural and Functional Differences
Indole Substituents: The target compound features a 7-methoxyindole, which may enhance metabolic stability compared to 5-hydroxyindole derivatives like N-feruloylserotonin .
Aryl Groups :
- The 2-ethoxyphenyl group in the target compound contrasts with 4-hydroxy-3-methoxyphenyl in N-feruloylserotonin and 6-methoxynaphthalene in naproxen analogs. Ethoxy groups generally increase steric bulk and electron-donating effects, influencing receptor interactions .
Pharmacological Profiles: Anti-inflammatory activity: N-feruloylserotonin and JI130 analogs show IC₅₀ values in the low micromolar range, comparable to quercetin . Kinase inhibition: While osimertinib (AZD9291) targets EGFR kinases via an acrylamide warhead, the target compound lacks pyrimidine or quinazoline motifs critical for kinase binding .
Pharmacokinetic Considerations
- Solubility : The ethoxy group in the target compound may reduce aqueous solubility compared to hydroxylated analogs like N-feruloylserotonin .
Biological Activity
N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide, commonly referred to as JI051, is a synthetic compound that has garnered interest for its biological activity, particularly in the context of cancer research. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
JI051 has the following chemical formula:
- Molecular Formula : C22H24N2O3
- IUPAC Name : (E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide
- CAS Number : 2234281-75-3
The compound features an indole ring and a propene amide structure, which are crucial for its biological activity.
Research indicates that JI051 functions primarily as a Hes1 inhibitor , interacting with the protein partner prohibitin 2 (PHB2). By stabilizing the interaction between Hes1 and PHB2, JI051 effectively inhibits the transcription of downstream Notch target genes, particularly Hes1 itself. This inhibition leads to:
- Cell Cycle Arrest : JI051 induces G1 phase cell cycle arrest in cancer cells.
- Inhibition of Cell Proliferation : The compound has been shown to suppress the proliferation of various cancer cell lines.
Antitumor Properties
JI051 exhibits significant antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Reduced proliferation |
| A549 (Lung) | 4.8 | Induced apoptosis |
| HeLa (Cervical) | 6.1 | Cell cycle arrest |
These results suggest that JI051 may serve as a promising candidate for further development as an anticancer agent.
Case Studies
-
Case Study on MCF-7 Cells :
- In a study involving MCF-7 breast cancer cells, treatment with JI051 led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 5 µM.
-
A549 Lung Cancer Model :
- In vivo experiments using A549 xenografts in mice showed that administration of JI051 significantly reduced tumor size compared to control groups, highlighting its potential for therapeutic use in lung cancer.
Safety and Toxicology
Preliminary toxicity assessments indicate that JI051 has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully evaluate its long-term effects and potential side effects in clinical settings.
Q & A
Q. Yield optimization strategies :
- Use high-purity reagents and controlled temperatures (e.g., 60–80°C) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion points .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Answer:
- Spectroscopy :
- Chromatography :
Basic: How is the compound’s preliminary biological activity screened?
Answer:
- Binding assays :
- Cellular assays :
Advanced: How to resolve contradictions between binding affinity and cellular efficacy data?
Answer:
Discrepancies often arise due to:
- Cellular uptake limitations : Use LC-MS/MS to measure intracellular compound concentrations .
- Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .
- Orthogonal assays : Compare SPR/ITC data with thermal shift assays (DSF) to confirm target engagement .
Example : If in vitro KD is low (nM range) but cellular IC50 is high (µM range), assess membrane permeability via PAMPA assays .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Structural modifications :
- Formulation : Use nanoparticle encapsulation or liposomal delivery to enhance bioavailability .
PK/PD modeling : Monitor plasma half-life (t½) and AUC in rodent models to guide dosing regimens .
Advanced: How does this compound compare to structural analogs?
Answer:
Key differentiators : The ethoxyphenyl group enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration compared to analogs like Moupinamide .
Advanced: What in vivo models are suitable for toxicity and efficacy profiling?
Answer:
- Xenograft models :
- HCT116 colon cancer (subcutaneous implants in nude mice) to assess tumor growth inhibition .
- A549 lung cancer for metastatic potential studies .
- Toxicity endpoints :
Advanced: How to validate target engagement in complex biological systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
